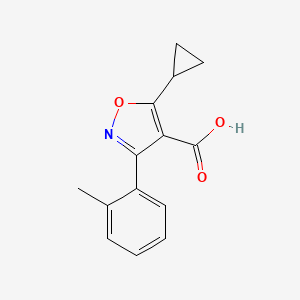
5-Cyclopropyl-3-(o-tolyl)isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-3-(o-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(o-tolyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method employs the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and dry solvents like dimethylformamide (DMF) can enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-3-(o-tolyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole and aromatic ring derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-3-(o-tolyl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-3-(o-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyclopropylisoxazole-3-carboxylic acid
- 5-(4-methylphenyl)isoxazole-3-carboxylic acid
- N,N-Dicyclohexyl-5-propylisoxazole-3-carboxamide
Uniqueness
5-Cyclopropyl-3-(o-tolyl)isoxazole-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and an o-tolyl group, which confer distinct steric and electronic properties. These features can enhance its binding affinity and selectivity for specific biological targets, making it a valuable compound in drug discovery .
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
5-cyclopropyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-8-4-2-3-5-10(8)12-11(14(16)17)13(18-15-12)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,16,17) |
Clave InChI |
HWTXIXSHHWJXDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NOC(=C2C(=O)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)



![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)

![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)




![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
